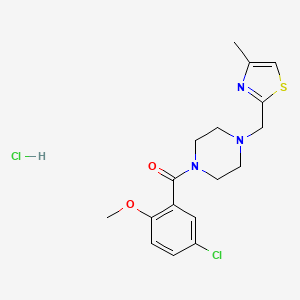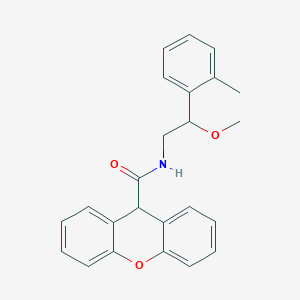
N-(2-methoxy-2-(o-tolyl)ethyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-methoxy-2-(o-tolyl)ethyl)-9H-xanthene-9-carboxamide is a chemical entity that can be presumed to have a xanthene backbone with a carboxamide substituent. The xanthene core is a tricyclic system that is often found in dyes and pharmaceuticals. The presence of a methoxy group and an o-tolyl (ortho-tolyl) group suggests that the compound could exhibit interesting electronic properties due to the potential for conjugation and resonance effects within the molecule.
Synthesis Analysis
While the specific synthesis of N-(2-methoxy-2-(o-tolyl)ethyl)-9H-xanthene-9-carboxamide is not detailed in the provided papers, similar synthetic strategies can be inferred. For instance, the synthesis of phenothiazines using a copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system in poly(ethylene glycol) suggests that copper-catalyzed reactions could be a viable route for the synthesis of related compounds, such as xanthene derivatives . The use of green solvents and low catalyst loading is also indicative of a trend towards more sustainable synthetic methods.
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, has been characterized by X-ray crystallography, revealing a triclinic space group and a chair conformation of the cyclohexane ring . This suggests that for N-(2-methoxy-2-(o-tolyl)ethyl)-9H-xanthene-9-carboxamide, similar analytical techniques could be employed to determine its precise molecular geometry, including the conformation of its rings and the orientation of its substituents.
Chemical Reactions Analysis
The chemical reactivity of N-(2-methoxy-2-(o-tolyl)ethyl)-9H-xanthene-9-carboxamide can be speculated based on the reactivity of similar compounds. For example, the presence of the carboxamide group could allow for reactions typical of amides, such as nucleophilic acyl substitution. The methoxy and o-tolyl groups could influence the electron density of the molecule, affecting its reactivity in electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-methoxy-2-(o-tolyl)ethyl)-9H-xanthene-9-carboxamide would likely be influenced by its molecular structure. For instance, polymorphism in related compounds, such as 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, indicates that the compound may also exhibit polymorphism, which can significantly affect its physical properties, such as solubility and melting point . The presence of hydrogen bonding, as seen in the crystal structure of related compounds, could also impact the compound's solubility and stability .
Aplicaciones Científicas De Investigación
Methoxylated Compounds
Methoxylated lipids, including ethers and fatty acids with methoxy groups, are notable for their diverse biological activities and synthetic applications. These compounds, often derived from bacterial or marine sources, have shown antibacterial, antifungal, antitumor, and antiviral properties. Their synthesis and the understanding of their biological mechanisms offer valuable insights into drug discovery and development processes (Carballeira, 2002).
Propiedades
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-16-9-3-4-10-17(16)22(27-2)15-25-24(26)23-18-11-5-7-13-20(18)28-21-14-8-6-12-19(21)23/h3-14,22-23H,15H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLPDJDNGFVTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B2524742.png)
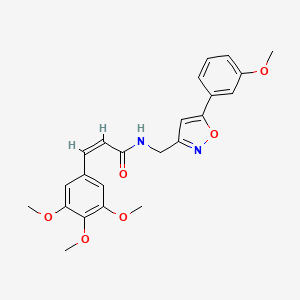
![3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2524744.png)

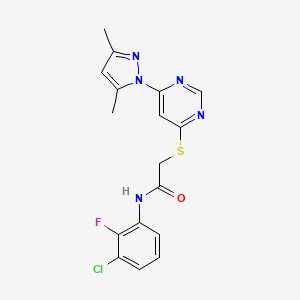
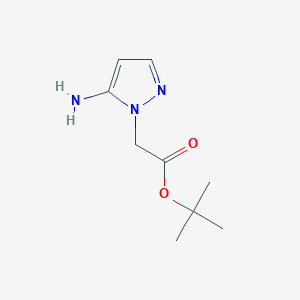
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2524754.png)
![1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2524755.png)

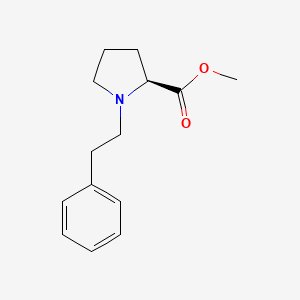

![3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B2524760.png)
![N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide](/img/structure/B2524762.png)
